2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Antioxidant Food Chemistry Lipophilic Matrix

Authentic homovanillin (HMPAL)—the non-substitutable dopamine pathway intermediate and ALDH substrate. Its distinct oxidation state and 15.5× higher lipophilicity (logP 1.52) over homovanillic acid (logP 0.33) make it essential for metabolic tracing, ALDH inhibitor studies, and ADME model validation. Preferred scaffold for potent lipophilic antioxidants; key electrophile in chemoenzymatic lignin valorization cascades. Do not substitute with vanillin or homovanillic acid.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 5703-24-2
Cat. No. B1196271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
CAS5703-24-2
Synonyms(4-hydroxy-3-methoxyphenyl)acetaldehyde
HMPAL
homovanillin
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=O)O
InChIInChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3
InChIKeyGOQGGGANVKPMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (CAS 5703-24-2): Endogenous Dopamine Metabolite for Metabolic Pathway and Antioxidant Studies


2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (CAS 5703-24-2), also known as homovanillin or HMPAL, is an endogenous methoxyphenol and a key intermediary aldehyde in the dopamine metabolic pathway. It is formed from 3-methoxytyramine via monoamine oxidase and is further oxidized to homovanillic acid by aldehyde dehydrogenase (ALDH), making it a critical node in catecholamine catabolism [1]. The compound possesses a characteristic aromatic structure with a methoxy group at the 3-position, a hydroxyl group at the 4-position, and an acetaldehyde side chain, which confers specific physicochemical properties including a logP of 1.52 (ALOGPS) and a pKa of 9.94 [2].

Why 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (Homovanillin) Cannot Be Substituted with Vanillin or Homovanillic Acid


Despite sharing a 4-hydroxy-3-methoxybenzene core with compounds like vanillin and homovanillic acid, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde possesses a distinct oxidation state that fundamentally alters its chemical behavior and biological role. Vanillin (4-hydroxy-3-methoxybenzaldehyde) features a conjugated carbonyl directly attached to the ring, while homovanillic acid contains a carboxylic acid group. Homovanillin's acetaldehyde side chain makes it a specific substrate for aldehyde dehydrogenase (ALDH) and an intermediate in dopamine metabolism, a role neither vanillin nor homovanillic acid can fulfill [1]. Its unique redox properties are also evidenced by its distinct Bond Dissociation Enthalpy (BDE) values compared to its alcohol and acid analogs, directly impacting its antioxidant capacity [2]. Substituting homovanillin for these structural analogs would alter or negate the intended metabolic tracing, enzyme kinetics, or antioxidant study outcomes.

Product-Specific Evidence for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: Comparative Data for Scientific Selection


Comparative Antioxidant Capacity: Homovanillin Ethers vs. Tyrosol Ethers and BHT

In a study preparing lipophilic antioxidants, alkyl ether derivatives of homovanillin (homovanillyl series) were compared to tyrosol derivatives (tyrosyl series) and the industry standards BHT and α-tocopherol. The homovanillyl ethers consistently demonstrated higher antioxidant activity than the tyrosyl ethers across multiple assays. While both series were less potent than BHT and α-tocopherol in the Rancimat test, the homovanillyl alkyl ethers exhibited the best reducing power (FRAP assay) and radical scavenging activity (ABTS and ORAC assays) among all evaluated compounds [1]. This demonstrates that homovanillin is a superior scaffold for developing potent synthetic antioxidants compared to its primary alcohol analog, tyrosol.

Antioxidant Food Chemistry Lipophilic Matrix

Metabolic Pathway Specificity: Homovanillin as a Distinct ALDH Substrate vs. Vanillin

Homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde) are both metabolized by aldehyde dehydrogenases (ALDHs). However, a study on the Sphingomonas sp. aldehyde dehydrogenase PhnN demonstrated that it possesses broad substrate specificity and converts vanillin to vanillic acid [1]. In contrast, mammalian systems specify that homovanillin is specifically metabolized by the ALDH3A1 (dimeric NADP-preferring) isozyme, converting it to p-hydroxyphenylacetic acid as part of dopamine catabolism [2]. This distinct enzymatic handling underscores the different metabolic fates and biological roles of these two structurally similar aldehydes.

Enzyme Kinetics Metabolism Biocatalysis

Quantified Lipophilicity Difference: Homovanillin vs. Homovanillic Acid

The partition coefficient (logP) is a key determinant of a compound's ability to cross biological membranes. Homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde) has a reported logP of 1.52 (ALOGPS) [1], indicating moderate lipophilicity. In contrast, its downstream metabolite, homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), has a significantly lower logP of 0.33 [2]. This 1.19 log unit difference represents a 15.5-fold greater partition into octanol for homovanillin, suggesting it would have substantially higher membrane permeability and a different tissue distribution profile compared to the more polar acid.

Physicochemical Properties ADME Bioavailability

Comparative Reactivity in Lignin Valorization: Homovanillyl Alcohol vs. Homovanillin

In chemoenzymatic cascades for lignin valorization, homovanillin (the aldehyde) is an intermediate produced from a depolymerization product (G-C2-dioxolane phenol). A specific study demonstrated that this homovanillin is then selectively reduced by recombinant horse liver alcohol dehydrogenase to form homovanillyl alcohol, which is subsequently acylated in a one-pot system [1]. This highlights a key functional distinction: the aldehyde (homovanillin) serves as the electrophilic intermediate, while the alcohol (homovanillyl alcohol) is the nucleophilic product for further functionalization. The oxidation state dictates the compound's role in cascade reactions.

Green Chemistry Lignin Depolymerization Biocatalysis

Key Research and Industrial Applications for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde


Dopamine Metabolism and Neurological Disorder Research

Homovanillin is the critical intermediate between 3-methoxytyramine and homovanillic acid in the dopamine catabolic pathway. It is the specific substrate for aldehyde dehydrogenase (ALDH3A1) in this context [1]. Researchers studying the effects of ALDH inhibitors (e.g., disulfiram) on dopamine metabolism or quantifying pathway flux in models of Parkinson's disease, schizophrenia, or tyrosinemia type I require authentic homovanillin as an analytical standard, enzyme substrate, or for metabolic tracing. Its unique position in the pathway makes it non-substitutable by vanillin or homovanillic acid [1].

Development of Lipophilic Antioxidants for Food and Cosmetic Formulations

Homovanillin is a superior scaffold for creating potent lipophilic antioxidants compared to its alcohol analog, tyrosol [2]. The evidence shows that homovanillyl alkyl ethers exhibit the highest reducing power and radical scavenging activity (FRAP, ABTS, ORAC) among a panel of tested compounds, including tyrosyl derivatives and the commercial antioxidant BHT [2]. This makes homovanillin the preferred starting material for researchers synthesizing new antioxidant additives for oils, fats, and other lipophilic food or cosmetic matrices.

Biocatalytic Lignin Valorization and Green Chemistry

Homovanillin (the aldehyde) is a key intermediate in chemoenzymatic cascades designed to convert lignin-derived aromatics into value-added chemicals. It is generated from G-C2-dioxolane phenol and serves as the electrophilic substrate for alcohol dehydrogenase (ADH) to produce homovanillyl alcohol, which can be further derivatized [3]. This specific redox state is required to study the enzymatic reduction step. Procuring the aldehyde is essential for optimizing these cascades for the sustainable production of biobased polymers, fine chemicals, and pharmaceuticals from renewable lignin feedstocks [3].

Physicochemical and ADME Modeling Studies

With its calculated logP of 1.52 and pKa of 9.94 [4], homovanillin serves as a well-characterized probe molecule for studies on passive membrane permeability and the behavior of methoxyphenols in biological systems. Its lipophilicity is 15.5-fold higher than that of its acid metabolite, homovanillic acid (logP 0.33) [5], making it a distinct and valuable compound for validating computational models of absorption, distribution, and tissue partitioning. This data is crucial for researchers building predictive ADME models for drug candidates containing similar phenolic aldehyde moieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.